

# N-Boc-L-pipecolinic Acid: A Comprehensive Technical Guide for Researchers

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#### For Immediate Release

This technical guide provides an in-depth overview of N-Boc-L-pipecolinic acid, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, supplemented with experimental protocols and pathway visualizations.

# **Core Compound Data**

N-Boc-L-pipecolinic acid, a derivative of the non-proteinogenic amino acid L-pipecolinic acid, features a tert-butyloxycarbonyl (Boc) protecting group on the amine nitrogen. This protecting group is instrumental in peptide synthesis, allowing for the controlled, stepwise addition of amino acid residues.



Identifier	Value
CAS Number	26250-84-0[1][2]
Molecular Formula	C11H19NO4[1]
Molecular Weight	229.27 g/mol [2][3]
IUPAC Name	(2S)-1-[(tert-butoxy)carbonyl]piperidine-2- carboxylic acid
Synonyms	Boc-L-Pipecolic acid, (S)-1-Boc-piperidine-2-carboxylic acid, Boc-Pip-OH, Boc-Homopro-OH

# **Physicochemical Properties**

N-Boc-L-pipecolinic acid is a white to off-white solid at room temperature. Its solubility profile is a key consideration for its use in synthesis.

Property	Value
Physical State	White to off-white crystalline powder or solid.[1] [4]
Melting Point	122-126 °C[2]
Solubility	Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1] Limited solubility in water.[1]
Optical Rotation	$[\alpha]^{20}$ /D -46.0 ± 1.0° (c=1 in DMF)

# **Synthesis and Deprotection Protocols**

The synthesis of N-Boc-L-pipecolinic acid and the subsequent deprotection of the Boc group are fundamental procedures for its application in further synthetic steps.

# Experimental Protocol: Synthesis of N-Boc-L-pipecolinic Acid



This protocol describes a general method for the N-protection of L-pipecolinic acid using di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

#### Materials:

- L-pipecolinic acid
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Dioxane
- 1N Sodium hydroxide (NaOH) solution
- Ethyl acetate
- · Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Hydrochloric acid (HCI) or citric acid for acidification

## Procedure:

- Dissolve L-pipecolinic acid in a 1:1 mixture of dioxane and 1N NaOH solution.
- Cool the solution to 0 °C in an ice bath.
- Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Concentrate the reaction mixture under reduced pressure to remove the dioxane.
- Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc2O.
- Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with a suitable acid (e.g., 1N HCl or 10% citric acid solution).
- Extract the product into ethyl acetate (3 times).



- Combine the organic layers, wash with brine, and dry over anhydrous MgSO<sub>4</sub>.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-Lpipecolinic acid. The product can be further purified by recrystallization if necessary.

## **Experimental Protocol: N-Boc Deprotection**

The removal of the Boc protecting group is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA).

#### Materials:

- N-Boc-L-pipecolinic acid (or a peptide containing this residue)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIPEA) for neutralization (in solid-phase synthesis)

Procedure for Solution-Phase Deprotection:

- Dissolve the N-Boc-protected compound in dichloromethane.
- Add an equal volume of trifluoroacetic acid (creating a 50% TFA/DCM solution).
- Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
- The resulting amine salt can be used directly in the next step or neutralized.

Procedure for Solid-Phase Peptide Synthesis (SPPS):

- Swell the peptide-resin in DCM.
- Treat the resin with a solution of 20-50% TFA in DCM for 5-30 minutes.



- Filter the resin and repeat the TFA treatment to ensure complete deprotection.
- Wash the resin thoroughly with DCM to remove residual acid.
- Neutralize the resulting ammonium salt on the resin with a solution of 5-10% DIPEA in DCM before the next coupling step.[6]

## **Applications in Research and Drug Development**

N-Boc-L-pipecolinic acid is a valuable chiral building block for the synthesis of complex molecules and peptidomimetics.

- Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) to incorporate a
  pipecolic acid residue into a peptide chain. The pipecolic acid structure introduces a
  conformational constraint, which can be beneficial for modulating the biological activity and
  stability of peptides.
- Drug Development: Pipecolic acid and its derivatives are found in the structure of various natural products and pharmacologically active compounds. DL-Pipecolinic acid is utilized in the synthesis of pharmaceutical intermediates for drugs with potential neuroactive and anticonvulsant properties.[7]
- Proteomics Research: As a protected form of pipecolinic acid, it serves as a useful tool in proteomics to study ion channel activity.[1]

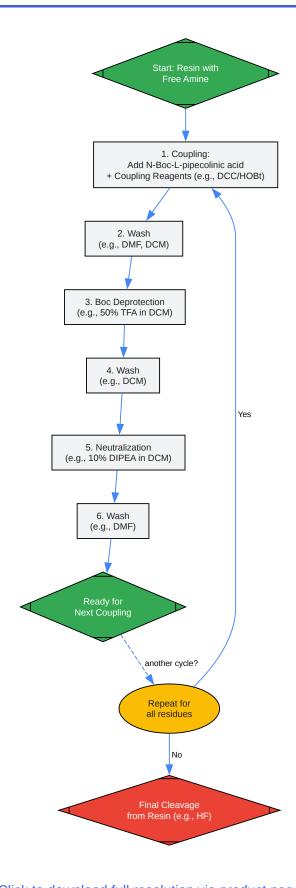
# Visualization of Relevant Biological Pathway

While N-Boc-L-pipecolinic acid is a synthetic molecule, its core structure, pipecolic acid, is a key signaling molecule in plant immunity, specifically in Systemic Acquired Resistance (SAR). The following diagram illustrates the biosynthesis and signaling pathway of pipecolic acid in plants.









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